n-Butylmethyldimethoxysilane chemical properties and structure
n-Butylmethyldimethoxysilane chemical properties and structure
An In-Depth Technical Guide to n-Butylmethyldimethoxysilane: Properties, Reactivity, and Applications
Introduction
n-Butylmethyldimethoxysilane (BMMDS) is a bifunctional organosilane compound characterized by the presence of both stable alkyl groups (butyl and methyl) and hydrolyzable methoxy groups attached to a central silicon atom. This unique structural arrangement imparts a dual nature to the molecule: the alkyl groups confer organophilic and hydrophobic properties, while the dimethoxy functionality provides a reactive site for hydrolysis and condensation. This reactivity is the cornerstone of its utility, allowing it to act as a versatile building block in materials science and a modifying agent in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and practical applications of BMMDS, intended for researchers and professionals in chemistry and materials science.
Molecular Structure and Physicochemical Properties
The molecular architecture of n-Butylmethyldimethoxysilane is central to its chemical behavior. A tetrahedral silicon atom is covalently bonded to one n-butyl group, one methyl group, and two methoxy groups. The Si-C bonds are relatively stable and non-polar, forming the inert organic portion of the molecule. In contrast, the Si-O bonds are polar and susceptible to nucleophilic attack, particularly hydrolysis, which is the primary pathway for its reactivity[1].
Key Physicochemical Data
The fundamental properties of n-Butylmethyldimethoxysilane are summarized below.
| Property | Value | Reference |
| CAS Number | 18294-08-1 | [2] |
| Molecular Formula | C₇H₁₈O₂Si | [2] |
| Molecular Weight | 162.30 g/mol | [2] |
| IUPAC Name | butyl-dimethoxy-methylsilane | [2] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Density | 0.868 g/mL at 25 °C (for n-Butyldimethylchlorosilane) | [3] (Value for a structurally similar compound) |
| Boiling Point | 138 °C at 752 mmHg (for n-Butyldimethylchlorosilane) | [3] (Value for a structurally similar compound) |
| Flash Point | 33 °C / 91.4 °F (for n-Butyldimethylchlorosilane) | [4] (Value for a structurally similar compound) |
| Hydrolytic Sensitivity | Reacts with water, protic solvents, and moisture | [3] |
Spectroscopic Signature
Spectroscopic methods are essential for the structural verification and purity assessment of BMMDS.[5] While a dedicated public spectrum is not available, the expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the n-butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a sharp singlet for the silicon-bound methyl group, and a singlet for the two equivalent methoxy groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the n-butyl chain, as well as distinct signals for the Si-CH₃ and O-CH₃ carbons.
-
FT-IR Spectroscopy: The infrared spectrum is characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹, a prominent Si-O-C stretching band typically found in the 1050-1100 cm⁻¹ region, and Si-C bond vibrations at lower frequencies. The absence of a broad O-H band (around 3200-3600 cm⁻¹) confirms the absence of hydrolysis products.[6]
Chemical Reactivity: The Hydrolysis-Condensation Pathway
The primary mode of reactivity for n-Butylmethyldimethoxysilane is the hydrolysis of its methoxy groups, followed by the condensation of the resulting silanol intermediates. This two-stage process is the basis for its application in forming siloxane polymers and modifying surfaces.[7]
Mechanism of Hydrolysis
Hydrolysis is a nucleophilic substitution reaction at the silicon center.[7] A water molecule attacks the electrophilic silicon atom, leading to the displacement of a methoxy group and the formation of methanol as a byproduct. This process can be catalyzed by either acid or base.
-
Acid Catalysis: The reaction is initiated by the protonation of a methoxy oxygen, making methanol a better leaving group. Water then attacks the silicon atom.[8]
-
Base Catalysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels a methoxide ion.[9]
This process occurs sequentially for both methoxy groups, yielding a reactive di-silanol intermediate, n-Butyl(methyl)silanediol.
Mechanism of Condensation
The silanol intermediates are unstable and readily undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface. This process forms stable siloxane (Si-O-Si) bonds and releases water. The condensation reaction allows for the formation of linear or cross-linked polysiloxane networks, with the n-butyl and methyl groups acting as side chains that modify the final properties of the material.
Caption: Hydrolysis and condensation pathway of n-Butylmethyldimethoxysilane.
Synthesis and Applications
While commercially available, understanding the synthesis of BMMDS provides insight into organosilicon chemistry. A common industrial approach involves the Grignard reaction, followed by methoxylation.
Proposed Synthesis Workflow
A plausible synthetic route involves the reaction of n-butyldichloromethylsilane with methanol in the presence of a base (like triethylamine) to neutralize the HCl byproduct. The n-butyldichloromethylsilane precursor can be synthesized via a Grignard reaction between methyltrichlorosilane and n-butylmagnesium chloride.
Caption: Proposed two-step synthesis of n-Butylmethyldimethoxysilane.
Key Applications
The unique properties of BMMDS make it a valuable component in several fields.
-
Silica Precursor for Sol-Gel Processes: BMMDS can be used as a co-precursor with other alkoxysilanes (like tetraethoxysilane, TEOS) in sol-gel synthesis. The incorporation of non-hydrolyzable butyl and methyl groups into the resulting silica network enhances flexibility and hydrophobicity, creating hybrid organic-inorganic materials.[10][11]
-
Surface Modification Agent: The reactive methoxy groups can bond to hydroxyl-rich inorganic surfaces such as glass, silica, and metal oxides. This process creates a covalently bound monolayer with the hydrophobic alkyl groups oriented outwards, transforming a hydrophilic surface into a hydrophobic one. Such coatings are valuable for creating water-repellent surfaces and anti-stiction layers.[12]
-
Coupling Agent: In composites, BMMDS can act as a molecular bridge between an inorganic filler (e.g., silica particles) and an organic polymer matrix. This improves adhesion at the interface, leading to enhanced mechanical properties such as strength and durability.[13]
-
Protecting Group in Organic Synthesis: While less common than other silyl ethers, the methoxysilane moiety can be used to protect alcohols. The resulting silyl ether is stable under many reaction conditions but can be cleaved when necessary.[14]
Experimental Protocols
Protocol for Spectroscopic Characterization
This protocol describes the steps for verifying the identity and purity of a BMMDS sample using NMR and FT-IR spectroscopy.
Objective: To acquire ¹H NMR, ¹³C NMR, and FT-IR spectra of n-Butylmethyldimethoxysilane.
Materials:
-
n-Butylmethyldimethoxysilane sample
-
Deuterated chloroform (CDCl₃), anhydrous
-
NMR tubes, clean and dry
-
FT-IR spectrometer with a liquid sample cell (e.g., KBr plates)
-
Glass syringe and pipette, oven-dried
Methodology:
-
Sample Preparation (NMR): a. In a nitrogen-filled glovebox or under an inert atmosphere, use an oven-dried pipette to transfer approximately 0.5 mL of anhydrous CDCl₃ into a clean, dry NMR tube. b. Using a dry syringe, add 1-2 drops (approx. 20-40 µL) of n-Butylmethyldimethoxysilane to the NMR tube. c. Cap the NMR tube securely and invert several times to ensure a homogeneous solution.
-
NMR Data Acquisition: [5] a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. d. Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
FT-IR Data Acquisition: a. Ensure the KBr plates of the liquid sample cell are clean and dry. b. In a fume hood, place one drop of n-Butylmethyldimethoxysilane onto one KBr plate and carefully place the second plate on top to create a thin liquid film. c. Mount the sample cell in the FT-IR spectrometer. d. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Protocol for Monitoring Hydrolysis via FT-IR
This protocol provides a method to qualitatively observe the hydrolysis of BMMDS when exposed to atmospheric moisture.
Objective: To track the chemical changes during the hydrolysis of BMMDS using FT-IR spectroscopy.
Materials:
-
n-Butylmethyldimethoxysilane
-
FT-IR spectrometer with KBr plates
-
Timer
Methodology:
-
Initial Spectrum (T=0): a. Prepare a thin film of BMMDS between two KBr plates as described in Protocol 4.1. b. Immediately acquire an FT-IR spectrum. This will serve as the baseline and should show a strong Si-O-C peak (~1050-1100 cm⁻¹) and no significant O-H peak.
-
Time-Course Monitoring: a. Leave the sample assembly exposed to the ambient air in the fume hood. b. Acquire subsequent FT-IR spectra at regular intervals (e.g., T=5 min, 15 min, 30 min, 60 min). c. Analysis: Compare the spectra over time. The key indicators of hydrolysis will be:
- A decrease in the intensity of the Si-O-C absorption peak.
- The appearance and growth of a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the newly formed silanol groups (Si-OH).
Safety and Handling
n-Butylmethyldimethoxysilane is a reactive and hazardous chemical that requires careful handling.
-
Flammability: It is a flammable liquid. Keep away from open flames, sparks, and heat sources.[4][15] Use explosion-proof equipment and take precautionary measures against static discharge.
-
Reactivity with Water: BMMDS reacts with water, moisture, and protic solvents, potentially releasing flammable methanol vapors.[3] All handling should be performed under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
-
Corrosivity: Contact with skin or eyes can cause severe irritation or burns, as the hydrolysis reaction can produce corrosive byproducts.[15] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from water and incompatible materials such as oxidizing agents.[15]
Conclusion
n-Butylmethyldimethoxysilane is a highly versatile organosilicon compound whose value lies in the distinct reactivity of its methoxy groups and the stability of its alkyl substituents. Its ability to undergo controlled hydrolysis and condensation makes it an effective precursor for modified silica materials, a robust agent for surface hydrophobization, and a useful coupling agent in polymer composites. A thorough understanding of its structure, reactivity, and handling requirements is essential for leveraging its full potential in both academic research and industrial applications.
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